molecular formula C11H24ClN B1489932 4-(3,3-Dimethylbutyl)piperidine hydrochloride CAS No. 1864055-84-4

4-(3,3-Dimethylbutyl)piperidine hydrochloride

Cat. No.: B1489932
CAS No.: 1864055-84-4
M. Wt: 205.77 g/mol
InChI Key: GIQSWHKQXBGFBZ-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylbutyl)piperidine hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse applications in chemistry, biology, medicine, and industry. This compound has gained significant attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Dimethylbutyl)piperidine hydrochloride typically involves the reaction of 3,3-dimethylbutylamine with a suitable piperidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the formation of the piperidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3,3-Dimethylbutyl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted piperidines.

Scientific Research Applications

4-(3,3-Dimethylbutyl)piperidine hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as neurological disorders and cardiovascular conditions.

  • Industry: Its applications extend to the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 4-(3,3-Dimethylbutyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulate signaling pathways to produce its biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(3,3-Dimethylbutyl)piperidine hydrochloride is unique among piperidine derivatives due to its specific structural features and biological activity. Similar compounds include:

  • 4-(3,4-Dimethoxybenzyl)piperidine hydrochloride: This compound has a different substituent on the piperidine ring, leading to distinct chemical and biological properties.

  • 4-(3,4-Dichlorobenzyl)piperidine hydrochloride: Another piperidine derivative with different substituents, resulting in unique reactivity and applications.

  • 1-(4,4-Diphenyl-3-butenyl)piperidine hydrochloride: This compound features a different alkyl chain, contributing to its unique characteristics.

Properties

IUPAC Name

4-(3,3-dimethylbutyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-11(2,3)7-4-10-5-8-12-9-6-10;/h10,12H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQSWHKQXBGFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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